molecular formula C19H25N3O3S B4638974 1-(2,2-dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

1-(2,2-dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B4638974
M. Wt: 375.5 g/mol
InChI Key: RBCUOHPDHNEEKP-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring, a benzothiazole moiety, and a dimethylpropanoyl group, making it a complex molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and subsequent methylation.

    Piperidine Ring Formation: The piperidine ring can be constructed via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The benzothiazole and piperidine intermediates are coupled using appropriate reagents such as coupling agents (e.g., EDC, DCC) to form the desired amide bond.

    Introduction of the Dimethylpropanoyl Group: The final step involves the acylation of the piperidine nitrogen with 2,2-dimethylpropanoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

    Materials Science: The compound’s unique structure could be explored for use in organic electronics or as a building block for advanced materials.

    Biological Research: It could be used as a probe to study the function of specific proteins or enzymes in biological systems.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or ion channels, modulating their activity. The benzothiazole moiety could play a role in binding to specific protein targets, while the piperidine ring might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-(2,2-Dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
  • 1-(2,2-Dimethylpropanoyl)-N-(6-hydroxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
  • 1-(2,2-Dimethylpropanoyl)-N-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Uniqueness: this compound is unique due to the presence of the methoxy group on the benzothiazole ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the benzothiazole ring.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-19(2,3)17(24)22-9-7-12(8-10-22)16(23)21-18-20-14-6-5-13(25-4)11-15(14)26-18/h5-6,11-12H,7-10H2,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCUOHPDHNEEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2-dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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1-(2,2-dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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1-(2,2-dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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1-(2,2-dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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1-(2,2-dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 6
1-(2,2-dimethylpropanoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

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